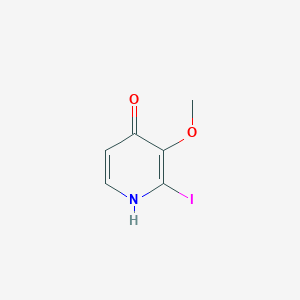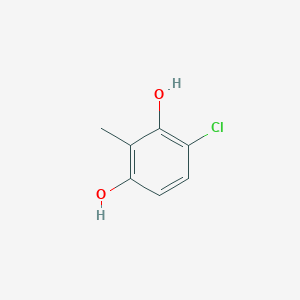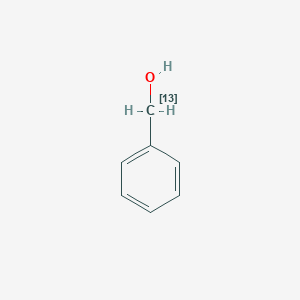
Phenyl(113C)methanol
Overview
Description
Phenyl(113C)methanol is an organic compound, also known as benzyl alcohol, which is widely used in the pharmaceutical and cosmetic industries. It is a colorless, slightly viscous liquid with a faint, sweet odor. It is soluble in water and is used as a solvent for many organic compounds. This compound has a variety of applications in the fields of science and technology, including synthesis, analytical chemistry, and biochemistry.
Scientific Research Applications
Polymer Solar Cells Enhancement
Methanol treatment can significantly enhance the efficiency of polymer solar cells, specifically in thieno[3,4-b]-thiophene/benzodithiophene:[6,6]-phenyl C71-butyric acid methyl ester (PTB7:PC70 BM) solar cells. This enhancement is attributed to improvements in built-in voltage, decreased series resistance, and enhanced charge transport properties, leading to an overall improvement in device performance (Huiqiong Zhou et al., 2013).
Green Chemistry Applications
Methanol and CO2 have been used as green solvents in the hydrogenolysis of benzylic alcohols and their derivatives, demonstrating enhanced conversion rates and providing a more environmentally friendly approach to chemical synthesis (Hsin-Wei Lin et al., 2013).
Chromatography Efficiency
The use of methanol as a modifier in packed-column supercritical fluid chromatography (SFC) has been shown to significantly increase column efficiency, particularly for nonpolar solutes. This research suggests methanol's role in improving analytical methodologies (Zou et al., 2000).
Methanol-dependent Growth and Production
In the context of biotechnology, methanol has been utilized to engineer Escherichia coli strains for methanol-dependent growth and production, demonstrating the potential of methanol as a substrate for bioproduction processes (Chang-Ting Chen et al., 2018).
Hydrogen Production
Research on photocatalytic splitting of alcohols, including methanol, for hydrogen production showcases the potential of methanol in renewable energy technologies. Efficient splitting of methanol into hydrogen and corresponding carbonyl compounds has been achieved, offering a promising avenue for hydrogen production (Zhigang Chai et al., 2016).
Mechanism of Action
Target of Action
Phenyl(113C)methanol, also known as Benzyl alcohol-alpha-13C, is a variant of benzyl alcohol. The primary targets of benzyl alcohol are the respiratory spiracles of lice . It inhibits lice from closing their respiratory spiracles, leading to their asphyxiation .
Mode of Action
Benzyl alcohol-alpha-13C interacts with its targets by obstructing the respiratory spiracles of lice, preventing them from closing. This obstruction leads to the asphyxiation of the lice, effectively eliminating them .
Biochemical Pathways
This compound is involved in the methylation of phenol with methanol, a process widely carried out to produce a variety of products such as anisole, cresols, and xylenols . This process involves various catalysts, including zeolites, metal oxides, spinel, phosphates, sulfates, hydrotalcites, and others .
Benzyl alcohol-alpha-13C, on the other hand, is part of the peroxisomal β-oxidative pathway, which produces benzoyl-CoA, a precursor of benzenoid compounds . This pathway involves the enzymes cinnamate-coenzyme A (CoA) ligase (CNL), cinnamoyl-CoA hydratase/dehydrogenase (CHD), and 3-ketoacyl-CoA thiolase (KAT) .
Pharmacokinetics
It is known that benzyl alcohol is harmful if swallowed or inhaled .
Result of Action
The primary result of the action of Benzyl alcohol-alpha-13C is the asphyxiation of lice, leading to their elimination . In the context of the peroxisomal β-oxidative pathway, it contributes to the production of benzoyl-CoA .
Action Environment
The action of this compound and Benzyl alcohol-alpha-13C can be influenced by various environmental factors. For instance, the methylation of phenol with methanol is affected by the phenol/methanol mole ratio of the feed . Additionally, benzyl alcohol should be stored at room temperature away from light and moisture .
properties
IUPAC Name |
phenyl(113C)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480287 | |
| Record name | Benzyl alcohol-|A-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54522-91-7 | |
| Record name | Benzyl alcohol-|A-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54522-91-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole](/img/structure/B1626172.png)
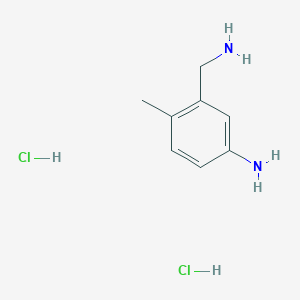
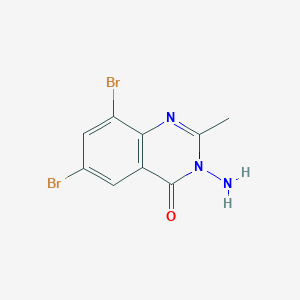

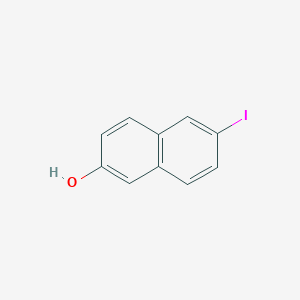

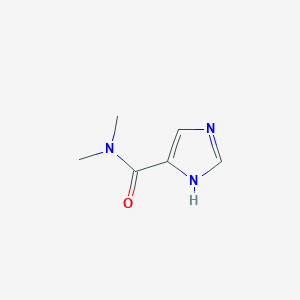
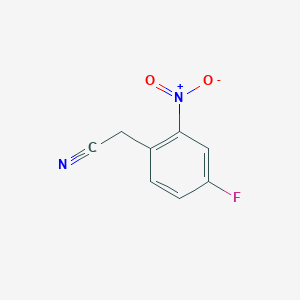
![Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione](/img/structure/B1626186.png)
![5,8-Diazaspiro[3.5]nonane-6,9-dione](/img/structure/B1626187.png)
